molecular formula C24H20BR B1592633 Rubidium tetraphenylborate CAS No. 5971-93-7

Rubidium tetraphenylborate

Cat. No. B1592633
CAS RN: 5971-93-7
M. Wt: 404.7 g/mol
InChI Key: SQJLZQVNFRBQQI-UHFFFAOYSA-N
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Description

Rubidium tetraphenylborate is an inorganic compound that has gained significant importance in recent years due to its unique properties. It is a white solid that is soluble in organic solvents and has a molecular weight of 415.42 g/mol.

properties

IUPAC Name

rubidium(1+);tetraphenylboranuide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C24H20B.Rb/c1-5-13-21(14-6-1)25(22-15-7-2-8-16-22,23-17-9-3-10-18-23)24-19-11-4-12-20-24;/h1-20H;/q-1;+1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SQJLZQVNFRBQQI-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

[B-](C1=CC=CC=C1)(C2=CC=CC=C2)(C3=CC=CC=C3)C4=CC=CC=C4.[Rb+]
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C24H20BRb
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID50635508
Record name Rubidium tetraphenylborate(1-)
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50635508
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

404.7 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Rubidium tetraphenylborate

CAS RN

5971-93-7
Record name Rubidium tetraphenylborate(1-)
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50635508
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name Rubidium tetraphenylborate
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Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Q & A

Q1: What is the significance of studying the standard Gibbs energies of transfer for rubidium tetraphenylborate from water to various alcohols?

A1: Understanding the standard Gibbs energies of transfer provides valuable insights into the solvation behavior of rubidium tetraphenylborate in different solvents. This information is crucial for predicting its solubility and stability in various solutions, which is essential for its application in areas such as electrochemistry and analytical chemistry. [, , ] For instance, these studies determined the solubility of rubidium tetraphenylborate in water and a series of straight-chain alcohols (methanol to 1-octanol) at different temperatures. [, , ] This allows researchers to understand how the size of the alcohol molecule influences the energy required for the transfer process.

Q2: How does the structure of rubidium tetraphenylborate influence its dynamic behavior in the solid state?

A2: Rubidium tetraphenylborate crystallizes in a tetragonal structure with the space group I42m. [] This structure allows for anisotropic reorientation of the tetraphenylborate anions around their center of mass, as observed in ¹H NMR studies. [] Additionally, small-angle reorientations or oscillations of the phenyl rings contribute to the overall dynamics of the compound. [] These motions are influenced by the potential energy landscape of the anion within the crystal lattice, which is determined by factors such as intermolecular interactions and steric hindrance.

Q3: How does rubidium tetraphenylborate influence the formation of multilamellar vesicles?

A3: Adding rubidium tetraphenylborate as an antagonistic salt to a system containing nonionic surfactant pentaethylene glycol dodecyl ether (C12E5) in water impacts the interlamellar interactions within the system. [] Rubidium tetraphenylborate weakens the interlamellar interactions, leading to out-of-phase flow-induced undulations between neighboring layers. [] This behavior requires greater steric repulsion and increased interlamellar spacing for multilamellar vesicle formation, highlighting the role of interlamellar interactions in this process.

Q4: What analytical techniques are commonly employed to study rubidium tetraphenylborate?

A4: Spectrophotometry is a key technique for determining the solubility of rubidium tetraphenylborate in various solvents. [, , ] By measuring the absorbance of saturated solutions at specific wavelengths, researchers can calculate the concentration and consequently the solubility of the compound. This information is fundamental for determining thermodynamic parameters like the standard Gibbs energy of transfer.

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